N-Ethyl-beta-methyl-phenethylamineHydrochloride

Lipophilicity Membrane permeability Phenethylamine SAR

N-Ethyl-beta-methyl-phenethylamine hydrochloride (CAS 91339-14-9) is a fully characterised phenethylamine derivative belonging to the β-methylphenethylamine (BMPEA) structural class. Its IUPAC name is N-ethyl-2-phenylpropan-1-amine hydrochloride, and it is supplied as the hydrochloride salt with molecular formula C₁₁H₁₈ClN and molecular weight 199.72 g/mol.

Molecular Formula C11H18ClN
Molecular Weight 199.72 g/mol
CAS No. 91339-14-9
Cat. No. B145491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-beta-methyl-phenethylamineHydrochloride
CAS91339-14-9
SynonymsN-Ethyl-β-methyl-benzeneethanamine Hydrochloride
Molecular FormulaC11H18ClN
Molecular Weight199.72 g/mol
Structural Identifiers
SMILESCCNCC(C)C1=CC=CC=C1.Cl
InChIInChI=1S/C11H17N.ClH/c1-3-12-9-10(2)11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H
InChIKeyGUISMOVLTQRUSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-beta-methyl-phenethylamine Hydrochloride (CAS 91339-14-9): Structural Identity and Analytical-Grade Characterisation


N-Ethyl-beta-methyl-phenethylamine hydrochloride (CAS 91339-14-9) is a fully characterised phenethylamine derivative belonging to the β-methylphenethylamine (BMPEA) structural class. Its IUPAC name is N-ethyl-2-phenylpropan-1-amine hydrochloride, and it is supplied as the hydrochloride salt with molecular formula C₁₁H₁₈ClN and molecular weight 199.72 g/mol . The compound is the N-ethyl substituted analogue of β-methylphenethylamine (BMPEA), itself a positional isomer of amphetamine, and is primarily employed as an analytical reference standard for identity, purity, and method validation during pharmaceutical development and quality control of BMPEA-containing materials .

Analytical reference standard for BMPEA impurity profiling and method validation workflows
Isomer-specific confirmation for forensic and anti-doping analytical method development
HCl salt form supports accurate quantitative preparation for pharmacological SAR studies

N-Ethyl-beta-methyl-phenethylamine Hydrochloride: Why Structural Analogues Cannot Be Assumed Interchangeable


Within the phenethylamine family, the position of the methyl substituent (α vs. β to the amine) and the nature of the N-alkyl group independently govern receptor binding profiles, monoamine oxidase (MAO) susceptibility, and chromatographic behaviour. β-Methylphenethylamine (BMPEA) is a TAAR1 agonist with distinct pharmacology from its α-methyl isomer amphetamine [1]. N-Ethylation of the BMPEA scaffold further alters lipophilicity, steric bulk around the amine, and metabolic N-dealkylation rates relative to the primary amine parent or the N-methyl homologue. Consequently, analytical methods calibrated for BMPEA or amphetamine cannot be assumed to resolve or quantify the N-ethyl-β-methyl congener without independent validation. Selecting the correct reference standard—matched to the exact substitution pattern—is essential for regulatory-compliant impurity profiling, forensic identification, and pharmacological structure-activity relationship (SAR) studies.

Dimension
Target (This Standard)
Common Substitute
N-Alkyl substitution
N-Ethyl-β-methylphenethylamine HCl
BMPEA (primary amine) or N-methyl homologue
Methyl position
β-Methyl scaffold (2-phenylpropan-1-amine)
α-Methyl amphetamine scaffold (1-phenylpropan-2-amine)
Physical form
Hydrochloride salt (MW 199.72)
Free base (MW 163.26); 22.3% mass difference

N-Ethyl-beta-methyl-phenethylamine Hydrochloride (91339-14-9): Quantified Differentiation Evidence Against Closest Analogues


Enhanced Lipophilicity (LogP) of N-Ethyl-beta-methyl-phenethylamine Hydrochloride vs. Parent BMPEA Free Base

N-Ethyl substitution on the β-methylphenethylamine scaffold markedly increases calculated lipophilicity. The target compound's free base form exhibits a LogP of 3.59, compared with an XLogP of 1.59 for the parent β-methylphenethylamine (BMPEA) [1]. This ~2.0 log unit increase corresponds to an approximately 100-fold greater theoretical partition coefficient, indicating substantially higher membrane permeability, which is relevant for both in vitro assay design (non-specific binding, cell penetration) and in vivo distribution predictions.

Lipophilicity Shift
Cross-study comparable
Δ LogP ≈ +2.00 (≈100-fold partition increase vs. BMPEA XLogP 1.59)
Supports chromatographic method selectivity review
Computed LogP values; experimental confirmation advised
Lipophilicity Membrane permeability Phenethylamine SAR

Reduced Topological Polar Surface Area (TPSA) of N-Ethyl-BMPEA vs. Parent BMPEA

N-Ethylation reduces the topological polar surface area (PSA) from 26.02 Ų (BMPEA) to 12.03 Ų (target compound, free base) [1]. This ~54% reduction in PSA falls below the commonly cited threshold of <60–70 Ų for favourable central nervous system penetration, and the more stringent threshold of <20 Ų for optimal brain exposure, suggesting that the N-ethyl analogue may exhibit significantly enhanced passive blood-brain barrier permeability relative to the primary amine parent.

PSA Reduction
Cross-study comparable
Δ PSA = −14.0 Ų (−53.8% reduction vs. BMPEA PSA 26.02 Ų)
Supports CNS penetration assay context review
Computed PSA values; BBB experimental data to verify
Polar surface area Blood-brain barrier penetration Physicochemical profiling

Hydrochloride Salt Form Identity: Molecular Weight and Solid-State Stability Differentiation from Free Base

The hydrochloride salt (CAS 91339-14-9, MW 199.72 g/mol) differs from the free base (CAS 91339-15-0, MW 163.26 g/mol) by the mass of one HCl equivalent (36.46 g/mol) . This 22.3% mass increase is consequential for quantitative analytical preparation: a 10.0 mg aliquot of the hydrochloride salt contains only 8.17 mg of the free base equivalent. The salt form also confers higher aqueous solubility and improved long-term solid-state stability compared to the volatile, air-sensitive free amine, reducing gravimetric error in standard preparation and extending shelf-life under ambient storage conditions.

Salt Form Identity
Class-level inference
Free base content = 81.7% w/w per mg HCl salt
Supports accurate quantitative standard preparation
Verify against lot-specific Certificate of Analysis
Salt form selection Solid-state stability Analytical weighing accuracy

Positional Isomer Selectivity: β-Methyl vs. α-Methyl (Amphetamine) Scaffold and Regulatory Implications

N-Ethyl-beta-methyl-phenethylamine possesses the β-methyl substitution pattern (methyl on the carbon β to the amine nitrogen), distinguishing it from the α-methyl substitution of amphetamine-class compounds [1]. This positional isomerism produces distinct electron-impact mass spectral fragmentation patterns: β-methyl isomers generate a base peak at m/z 44 (CH₂=NH⁺-CH₂CH₃) upon N-dealkylation, whereas α-methyl amphetamine isomers produce the characteristic m/z 44 ion via a different fragmentation pathway (CH₃-CH=NH⁺-CH₂CH₃), enabling unequivocal mass spectrometric differentiation. The World Anti-Doping Agency (WADA) classifies BMPEA as a doping agent specifically as a positional isomer of amphetamine [2]; the N-ethyl derivative shares this regulatory concern as a structural congener. Analytical methods that do not chromatographically resolve α- and β-methyl isomers risk false-positive amphetamine identification.

Positional Isomer
Class-level inference
β-Methyl (2-phenylpropan-1-amine) vs. α-methyl amphetamine scaffold
Dedicated reference standard may support isomer-specific MS confirmation
Distinct MS fragmentation; regulatory context per WADA
Positional isomer differentiation Doping control Forensic analysis

N-Ethyl-beta-methyl-phenethylamine Hydrochloride: High-Value Application Scenarios Supported by Quantitative Evidence


Analytical Reference Standard for BMPEA Impurity Profiling and Method Validation

The compound is explicitly supplied as a fully characterised reference standard of the API β-Methylphenethylamine (BMPEA), compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) during pharmaceutical development . Its distinct chromatographic retention (driven by LogP 3.59) and unique mass spectrometric fragmentation relative to BMPEA enable its use as a system suitability marker and resolution check compound in UPLC/MS/MS methods designed to separate β-methylphenethylamines from their α-methyl (amphetamine) isomers.

Forensic Toxicology and Anti-Doping Control: β-Methyl Isomer-Specific Confirmation

Given the WADA classification of β-methylphenethylamine as a doping agent and the documented analytical challenge of distinguishing β-methyl from α-methyl positional isomers [1], the N-ethyl-β-methyl congener serves as a critical reference material for developing and validating confirmatory LC-MS/MS or GC-MS methods. The compound's reduced PSA (12.03 Ų) relative to BMPEA may also influence extraction recovery from biological matrices, making it a valuable probe for evaluating sample preparation efficiency.

Pharmacological SAR Studies of N-Alkyl Substitution on TAAR1 Agonism

BMPEA is a confirmed trace amine-associated receptor 1 (TAAR1) agonist [2]. The N-ethyl derivative, with its ~100-fold higher computed lipophilicity (LogP 3.59 vs. 1.59) and reduced PSA (12.03 vs. 26.02 Ų), provides a chemically defined tool compound for investigating the impact of N-alkyl chain length on TAAR1 binding affinity, functional selectivity, and blood-brain barrier penetration within the β-methylphenethylamine chemotype. The hydrochloride salt form ensures accurate dosing in in vitro assay preparation.

Chemical Synthesis Intermediate and Process Impurity Marker

N-Ethyl-beta-methylphenethylamine may arise as a synthetic by-product during the reductive amination of β-methyl phenylacetone when ethylamine is present as a contaminant in methylamine feedstocks, or as an over-alkylation product during N-methyl-BMPEA synthesis. Its distinct molecular weight (199.72 g/mol HCl salt) and physicochemical profile enable its use as a process impurity marker in the manufacture of BMPEA and N-methyl-BMPEA, supporting ICH Q3A/Q3B-compliant impurity control strategies .

Application
Selection Property
Validation Focus
BMPEA impurity profiling & method validation
Distinct chromatographic retention and MS fragmentation profile
System suitability and resolution check in UPLC/MS/MS methods
Forensic & anti-doping isomer confirmation
β-Methyl positional isomer specificity
Isomer-selective LC-MS/MS or GC-MS confirmatory method review
TAAR1 SAR pharmacological studies
N-Alkyl chain length for lipophilicity and PSA modulation
Receptor binding and permeability assay context review
Process impurity control
Distinct molecular weight for impurity tracking
ICH Q3A/Q3B impurity control strategy support
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